molecular formula C21H25NO5 B11145742 4-methyl-7-[(2-methylallyl)oxy]-3-(3-morpholino-3-oxopropyl)-2H-chromen-2-one

4-methyl-7-[(2-methylallyl)oxy]-3-(3-morpholino-3-oxopropyl)-2H-chromen-2-one

Cat. No.: B11145742
M. Wt: 371.4 g/mol
InChI Key: PXTGJQJDWUMDLZ-UHFFFAOYSA-N
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Description

4-methyl-7-[(2-methylallyl)oxy]-3-(3-morpholino-3-oxopropyl)-2H-chromen-2-one is a synthetic compound belonging to the class of chromen-2-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-7-[(2-methylallyl)oxy]-3-(3-morpholino-3-oxopropyl)-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-methyl-2H-chromen-2-one with 2-methylallyl bromide in the presence of a base such as potassium carbonate to form the 7-[(2-methylallyl)oxy] derivative. This intermediate is then reacted with 3-(3-morpholino-3-oxopropyl) chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-methyl-7-[(2-methylallyl)oxy]-3-(3-morpholino-3-oxopropyl)-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the morpholino group.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-methyl-7-[(2-methylallyl)oxy]-3-(3-morpholino-3-oxopropyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, it may interact with DNA or proteins, affecting cellular processes and leading to antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-7-[(2-methylallyl)oxy]-3-(3-morpholino-3-oxopropyl)-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C21H25NO5

Molecular Weight

371.4 g/mol

IUPAC Name

4-methyl-7-(2-methylprop-2-enoxy)-3-(3-morpholin-4-yl-3-oxopropyl)chromen-2-one

InChI

InChI=1S/C21H25NO5/c1-14(2)13-26-16-4-5-17-15(3)18(21(24)27-19(17)12-16)6-7-20(23)22-8-10-25-11-9-22/h4-5,12H,1,6-11,13H2,2-3H3

InChI Key

PXTGJQJDWUMDLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=C)C)CCC(=O)N3CCOCC3

Origin of Product

United States

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